Vinyldifluoroborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyldifluoroborane, with the chemical formula C₂H₃BF₂ It is characterized by the presence of a vinyl group (CH₂=CH-) attached to a boron atom, which is further bonded to two fluorine atoms . This compound is known for its reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinyldifluoroborane can be synthesized through several methods. One common approach involves the reaction of vinylborane with fluorinating agents. For instance, the reaction of vinylborane with diethylaminosulfur trifluoride (DAST) or similar fluorinating agents can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Vinyldifluoroborane undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-boron bonds.
Polymerization: this compound can be polymerized to form organoboron polymers with unique properties.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF₄).
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Major Products Formed:
Difluorovinyl Derivatives: These are formed through substitution reactions.
Organoboron Polymers: Resulting from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Vinyldifluoroborane has found applications in various scientific fields:
Wirkmechanismus
The mechanism of action of vinyldifluoroborane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and polymerization. The vinyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Vinylborane (C₂H₃BH₂): Similar structure but lacks fluorine atoms.
Difluoroborane (BF₂H): Contains fluorine atoms but lacks the vinyl group.
Vinyltrifluoroborane (C₂H₃BF₃): Contains an additional fluorine atom compared to vinyldifluoroborane.
Uniqueness: this compound is unique due to the combination of a vinyl group and two fluorine atoms attached to the boron atom. This structure imparts distinct reactivity and stability, making it valuable in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
358-95-2 |
---|---|
Molekularformel |
C2H3BF2 |
Molekulargewicht |
75.86 g/mol |
IUPAC-Name |
ethenyl(difluoro)borane |
InChI |
InChI=1S/C2H3BF2/c1-2-3(4)5/h2H,1H2 |
InChI-Schlüssel |
ASPQFSKZWSAQBU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.